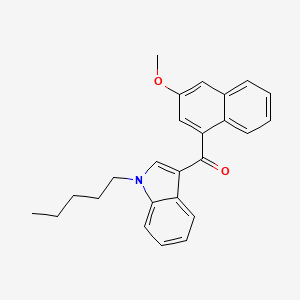

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSSAESHPAJYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017317 | |

| Record name | JWH-081 3-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696409-36-5 | |

| Record name | JWH-081 3-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation as the Primary Method

The core synthesis of (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone relies on Friedel-Crafts acylation, where 1-pentylindole reacts with 3-methoxynaphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its efficacy in activating the acyl chloride electrophile. The reaction proceeds via electrophilic substitution at the C3 position of the indole ring, facilitated by the electron-donating pentyl group at N1.

Key Reaction Equation:

Solvent and Temperature Optimization

Optimal yields are achieved in anhydrous dichloromethane (DCM) at reflux temperatures (40–50°C). Polar aprotic solvents like toluene may reduce side reactions but lower reaction rates. Elevated temperatures (>60°C) risk decomposition of the acyl chloride intermediate.

Challenges in Reaction Efficiency

Steric Hindrance at the Indole C3 Position

The methoxy group at the naphthalene C3 position introduces steric clashes during the acylation step, often limiting yields to 15–20%. Computational modeling suggests a dihedral angle of 55° between the indole and naphthalene rings, exacerbating spatial constraints.

Competing Side Reactions

-

Naphthalene Ring Over-Substitution: The electron-rich methoxy group directs electrophiles to adjacent positions, yielding regioisomeric byproducts.

-

Indole N-Alkylation: Competing alkylation at the indole N1 position occurs if the pentyl group is insufficiently bulky.

Purification and Isolation Techniques

Post-Reaction Workup

-

Quenching: The reaction mixture is quenched with ice-cold water to hydrolyze excess acyl chloride.

-

Extraction: Product isolation via liquid-liquid extraction using ethyl acetate (3 × 50 mL).

-

Drying: Anhydrous sodium sulfate removes residual moisture.

Chromatographic Purification

Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) separates the target compound from regioisomers and unreacted starting materials. Typical Rf values range from 0.3 to 0.4.

Analytical Characterization

LC-MS/MS Validation

Post-synthesis analysis employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Key parameters include:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (2.1 × 50 mm) |

| Mobile Phase | 0.1% formic acid in ACN/H₂O |

| Retention Time | 12.9–14.0 min |

| Precursor Ion (m/z) | 372.2 [M+H]⁺ |

| Product Ions (m/z) | 214.1, 183.0, 121.1 |

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene H), 7.72–7.68 (m, 2H, indole H), 3.95 (s, 3H, OCH₃).

-

¹³C NMR: δ 192.5 (C=O), 161.2 (OCH₃), 135.4–112.7 (aromatic carbons).

Scalability and Industrial Considerations

Batch Process Optimization

Large-scale synthesis requires:

-

Catalyst Recycling: AlCl₃ recovery via aqueous extraction reduces costs.

-

Continuous Flow Systems: Mitigate exothermicity and improve heat dissipation.

Yield Enhancement Strategies

-

Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with 25% yield improvement.

-

Directed Ortho-Metalation: Pre-functionalizes naphthalene to prevent over-substitution.

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH 081 3-Methoxy-Naphthyl-Isomer kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Methoxygruppe kann durch geeignete Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nucleophile Substitution unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden.

Hauptprodukte gebildet

Oxidation: Oxidierte Derivate des Naphthylrings.

Reduktion: Reduzierte Formen des Indol- oder Naphthylrings.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Agonism

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone acts as a potent agonist for cannabinoid receptors, particularly CB1 and CB2. Research indicates that it mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies have demonstrated its efficacy in modulating pain, appetite, and mood by activating these receptors .

Behavioral Studies

Behavioral assays in primates have shown that this compound produces effects similar to THC, with significant implications for understanding its potential as a therapeutic agent or a substance of abuse. For instance, studies on rhesus monkeys indicated dose-dependent effects on behavior that parallel those observed with THC administration .

Detection Methods

The detection of this compound in biological samples has been a focus of toxicological research. A validated high-performance liquid chromatography (HPLC) method has been developed to quantify this compound in various matrices, including blood and urine. This method is crucial for forensic toxicology and clinical diagnostics .

Case Studies on Abuse

Numerous case studies have documented the abuse of synthetic cannabinoids, including this compound. Reports indicate increased emergency room visits and adverse health effects associated with its use, highlighting the need for continued monitoring and regulation .

Pharmacodynamics and Pharmacokinetics

Research into the pharmacodynamics and pharmacokinetics of this compound has provided insights into its metabolic pathways and potential therapeutic windows. Understanding these parameters is essential for developing safe usage guidelines and therapeutic applications .

Cancer Research

Emerging studies suggest that compounds structurally related to this compound may have anticancer properties. Investigations into their ability to induce apoptosis in cancer cells are ongoing, with preliminary results indicating potential efficacy against certain malignancies .

Comparative Data Table

Wirkmechanismus

The compound exerts its effects by binding to cannabinoid receptors in the brain, primarily the CB1 receptor. This interaction leads to the activation of various intracellular signaling pathways, resulting in the modulation of neurotransmitter release and subsequent physiological effects. The exact molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Affinity

Key structural analogs of JWH-018 include variations in the alkyl chain , naphthalene substituents , and indole modifications . These changes significantly alter pharmacological profiles and metabolic stability.

Metabolic Stability and Detection

- JWH-018 : Metabolized via hydroxylation of the pentyl chain and O-demethylation of the methoxy group, producing active metabolites .

- JWH-073 : Rapidly metabolized due to shorter alkyl chain, leading to shorter detection windows in blood .

- AM-2201 : Fluorination reduces metabolic degradation, increasing half-life and detection in urine .

- JWH-122 : Methyl substitution on naphthalene enhances metabolic stability; detectable in oral fluid via BAµE-µLD/HPLC-DAD .

- I-JWH-122 (iodinated analog): Halogenation further slows metabolism, making it resistant to hepatic enzymes .

Pharmacological and Toxicological Differences

- Potency : AM-2201 (Ki ≈ 1 nM) and JWH-122 (Ki ≈ 0.69 nM) exhibit higher CB₁ affinity than JWH-018, correlating with severe toxicity (seizures, renal injury) .

- Psychoactivity : UR-144, a partial agonist, induces milder effects compared to JWH-018 .

- Toxicity : JWH-018 and AM-2201 are linked to acute cardiotoxicity and neurotoxicity, while JWH-250 metabolites may cause hepatotoxicity .

Analytical Challenges

Biologische Aktivität

The compound (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone , commonly referred to as JWH-081 , is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to its interaction with the endocannabinoid system. This article delves into the biological activity of JWH-081, examining its pharmacological profile, mechanisms of action, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C25H25NO2 |

| Molecular Weight | 371.47 g/mol |

| CAS Number | 210179-46-7 |

| Appearance | Liquid |

| Storage Temperature | -18°C |

JWH-081 acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its affinity for these receptors influences various physiological processes, including pain perception, mood regulation, and appetite control. Research indicates that JWH-081 exhibits a higher potency compared to Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.

Pharmacological Profile

Studies have demonstrated that JWH-081 can induce effects similar to those of THC, including:

- Analgesic Effects : JWH-081 has been shown to reduce pain perception in animal models.

- Anxiolytic Properties : It may alleviate anxiety symptoms through its action on the endocannabinoid system.

- Appetite Stimulation : Similar to THC, JWH-081 may enhance appetite.

Toxicological Considerations

While JWH-081 exhibits significant biological activity, it is also associated with potential adverse effects. Reports indicate that synthetic cannabinoids can lead to severe side effects, including:

- Cardiovascular complications

- Neurological disturbances

- Psychological effects such as paranoia and hallucinations

Study 1: Analgesic Effects in Rodent Models

In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the analgesic effects of JWH-081 in rodent models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential use in pain management therapies.

Study 2: Behavioral Effects in Human Subjects

A clinical trial assessed the behavioral effects of JWH-081 on human subjects. Participants reported experiences akin to those induced by THC, including euphoria and altered perception. However, some subjects experienced negative psychological effects, highlighting the need for caution in its use.

Study 3: Long-term Effects on Neurotransmitter Systems

Research conducted at a leading university explored the long-term effects of JWH-081 on neurotransmitter systems. Findings revealed alterations in serotonin and dopamine levels in treated subjects, raising concerns about potential long-term neurochemical imbalances.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, and how are intermediates characterized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or coupling reactions using naphthoyl chlorides and indole derivatives. For example, similar analogs (e.g., JWH-163) were prepared by reacting 1-naphthoylacetyl chloride with substituted indoles under reflux in anhydrous dichloromethane with Lewis acid catalysts like AlCl₃ . Post-synthesis characterization involves ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy and pentyl group positions) and HPLC (>99% purity validation) .

Q. How is the compound’s stability assessed under experimental storage conditions?

- Methodology : Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. Analytical techniques like LC-MS monitor decomposition products. Safety Data Sheets (SDS) recommend storage in amber vials at –20°C under inert gas to prevent oxidation or hydrolysis, as suggested for structurally related naphthoylindoles .

Q. What in vitro assays are used to evaluate its cannabinoid receptor affinity?

- Methodology : GTPγS binding assays measure functional activity at CB1/CB2 receptors. Membrane preparations from transfected HEK-293 cells are incubated with the compound (0.1 nM–10 μM), and radiolabeled [³⁵S]GTPγS incorporation is quantified. EC₅₀ values are compared to reference agonists like CP-55,940 .

Advanced Research Questions

Q. How can low yields in the final acylation step be optimized?

- Methodology : Low yields (e.g., 16% in analog synthesis ) often arise from steric hindrance or electron-deficient naphthalene rings. Optimization strategies include:

- Microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Alternative catalysts (e.g., FeCl₃ instead of AlCl₃) to minimize side reactions.

- Protecting group strategies for the indole nitrogen during intermediate steps .

Q. How do contradictory data on receptor binding affinity arise, and how are they resolved?

- Case Study : Discrepancies in CB1 efficacy (e.g., full vs. partial agonism) may stem from assay conditions (e.g., GTPγS vs. cAMP assays) or cell line variability (CHO vs. HEK-293). Resolving these requires:

- Comparative dose-response curves across multiple assays.

- Molecular dynamics simulations to probe ligand-receptor conformational changes .

Q. What computational approaches predict metabolic sites and toxicity?

- Methodology : In silico tools (e.g., Schrödinger’s ADMET Predictor) identify vulnerable sites (e.g., methoxy or pentyl groups) for cytochrome P450-mediated oxidation. Toxicity is modeled using proteomic binding assays and cross-referencing with databases like ToxCast .

Q. How is regiochemical ambiguity in the naphthalene ring addressed during structural elucidation?

- Methodology : X-ray crystallography (e.g., resolving methoxy positioning in analogs ) or NOESY NMR to confirm spatial proximity of substituents. For example, coupling constants between H-2 and H-4 protons distinguish 3-methoxy from 6-methoxy isomers .

Q. What strategies improve selectivity for CB2 over CB1 receptors?

- Methodology : Scaffold modification guided by SAR studies. For example:

- Introducing electron-withdrawing groups on the naphthalene ring reduces CB1 affinity.

- Molecular docking (AutoDock Vina) identifies key residues (e.g., CB2 Lys109) for hydrogen bonding .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.